5-Brom-4-chlorpyrimidin

Übersicht

Beschreibung

5-Bromo-4-chloropyrimidine (5-BClP) is a heterocyclic compound that is found in a variety of biological and pharmaceutical applications. 5-BClP is a potent inhibitor of many enzymes and has been used in a variety of biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

a. GABA B-Rezeptor-Modulatoren:

- Positive allosterische Modulatoren für GABA B-Rezeptoren können unter Verwendung dieser Verbindung als Ausgangsreagenz entwickelt werden. Diese Modulatoren verstärken die Aktivität von GABA B-Rezeptoren, die eine entscheidende Rolle bei der Neurotransmission und synaptischen Signalübertragung spielen .

- Forscher verwenden 5-Brom-4-chlorpyrimidin als pharmazeutisches Zwischenprodukt, um Inhibitoren zu erzeugen, die auf bestimmte Enzyme oder Rezeptoren abzielen. Diese Inhibitoren können therapeutisches Potenzial bei verschiedenen Krankheiten haben .

Organische Synthese und Funktionalisierung

Die einzigartigen Halogensubstituenten der Verbindung machen sie für verschiedene Synthesewege wertvoll:

a. Kreuzkupplungsreaktionen:- Im Bereich der organischen Synthese nimmt this compound an Kreuzkupplungsreaktionen teil. Beispielsweise reagiert es mit Indiumorganometallverbindungen zu Pyridinpyrimidin-Analoga, die vielfältige Anwendungen haben können .

- Durch Modifizierung der Verbindung können Forscher auf funktionalisierte Derivate zugreifen. Beispielsweise wurde das funktionalisierte 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(Trifluormethyl)pyridin-2-amin unter Verwendung von 5-Brom-4-(Trifluormethyl)-2-pyridylamin als Vorläufer synthetisiert .

Materialwissenschaften und Katalyse

Obwohl weniger erforscht, kann this compound Anwendungen in den Materialwissenschaften und der Katalyse finden:

a. Ligand-Design:Zusammenfassend lässt sich sagen, dass this compound eine zentrale Rolle in der medizinischen Chemie, der organischen Synthese und möglicherweise auch in den Materialwissenschaften spielt. Seine einzigartige Kombination aus Brom- und Chloratomen eröffnet spannende Wege für Forschung und Innovation. Forscher erforschen weiterhin seine Anwendungen, und seine Vielseitigkeit macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Gemeinschaft . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie sich gerne melden! 😊

Safety and Hazards

Zukünftige Richtungen

The design of biologically active compounds based on isocytosine and its derivatives, including 5-Bromo-4-chloropyrimidine, has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

Wirkmechanismus

Target of Action

5-Bromo-4-chloropyrimidine is a halogenated pyrimidine

Mode of Action

This can lead to DNA damage, inhibition of replication, and cell death .

Biochemical Pathways

5-Bromo-4-chloropyrimidine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its physicochemical properties such as a density of 19±01 g/cm³, boiling point of 2507±200 °C at 760 mmHg, and a molar refractivity of 350±03 cm³ suggest that it may have significant bioavailability.

Result of Action

As a halogenated pyrimidine, it is likely to cause dna damage and inhibit dna replication, leading to cell death .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloropyrimidine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage condition of 2-8°C . Additionally, its efficacy may be influenced by the pH of the environment, the presence of other substances, and specific conditions of the biological system it is introduced to.

Biochemische Analyse

Biochemical Properties

5-Bromo-4-chloropyrimidine plays a crucial role in biochemical reactions, particularly in the field of medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in cross-coupling reactions with indium organometallics, which are essential for the synthesis of complex organic molecules . Additionally, 5-Bromo-4-chloropyrimidine can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and cellular functions.

Cellular Effects

The effects of 5-Bromo-4-chloropyrimidine on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, 5-Bromo-4-chloropyrimidine can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, 5-Bromo-4-chloropyrimidine exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions . Additionally, this compound can interfere with DNA and RNA synthesis by incorporating into nucleic acid chains, thereby affecting gene expression and replication processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-4-chloropyrimidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro and in vivo studies, prolonged exposure to 5-Bromo-4-chloropyrimidine has been associated with changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-chloropyrimidine in animal models vary with different dosages. At low concentrations, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can induce toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters.

Metabolic Pathways

5-Bromo-4-chloropyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It can be metabolized through phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity, leading to the formation of active or inactive metabolites that influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of functional groups that facilitate binding to transport proteins.

Subcellular Localization

5-Bromo-4-chloropyrimidine exhibits distinct subcellular localization patterns, which can affect its activity and function. It may be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

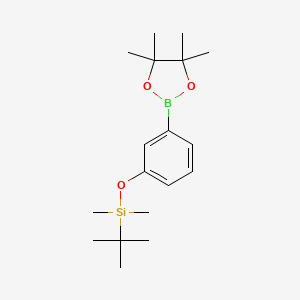

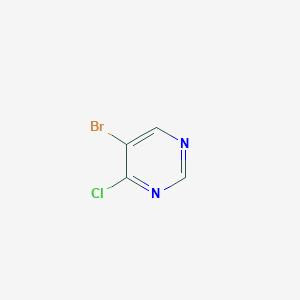

IUPAC Name |

5-bromo-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVLUSWQWGHYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483342 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56181-39-6 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.